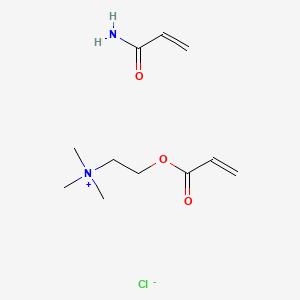

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride

Description

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is a synthetic polymer known for its versatile applications in various fields. This compound is a copolymer of trimethylaminoethylacetate salt and acrylamide, often used for its cationic properties and high molecular weight .

Properties

CAS No. |

69418-26-4 |

|---|---|

Molecular Formula |

C11H21ClN2O3 |

Molecular Weight |

264.75 g/mol |

IUPAC Name |

prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride |

InChI |

InChI=1S/C8H16NO2.C3H5NO.ClH/c1-5-8(10)11-7-6-9(2,3)4;1-2-3(4)5;/h5H,1,6-7H2,2-4H3;2H,1H2,(H2,4,5);1H/q+1;;/p-1 |

InChI Key |

PKBWOCHWPFCSLN-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)C=C.C=CC(=O)N.[Cl-] |

Other CAS No. |

69418-26-4 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride typically involves the polymerization of trimethylaminoethylacetate salt with acrylamide. The reaction is carried out under controlled conditions to ensure the formation of the desired polymer. The process involves the use of initiators such as azobisisobutyronitrile (AIBN) or potassium persulfate to initiate the polymerization reaction .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed and polymerized under controlled temperatures and pressures. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is obtained in the form of a powder or solution, depending on the intended application .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride undergoes various chemical reactions, including:

Hydrolysis: The amide groups in the polymer can undergo hydrolysis to form carboxylic acids and ammonium ions.

Substitution: The chloride ions in the polymer can be substituted with other anions through ion-exchange reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Substitution: Ion-exchange reactions are carried out using various anion-exchange resins.

Major Products Formed

Hydrolysis: Carboxylic acids and ammonium ions.

Oxidation: Various oxidation products depending on the oxidizing agent used.

Substitution: Polymers with different anionic groups.

Scientific Research Applications

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride involves its cationic nature, which allows it to interact with negatively charged molecules and surfaces. This interaction is primarily driven by electrostatic forces, leading to the formation of complexes and aggregates. The polymer can also form hydrogels through cross-linking, which is useful in various applications such as drug delivery and tissue engineering .

Comparison with Similar Compounds

Similar Compounds

Polyquaternium-33: A similar cationic polymer used in personal care products.

Polyacrylamide: A nonionic polymer used in water treatment and as a thickening agent.

PolyDADMAC: A cationic polymer used in water treatment and paper manufacturing.

Uniqueness

Prop-2-enamide;trimethyl(2-prop-2-enoyloxyethyl)azanium;chloride is unique due to its specific combination of cationic and amide functionalities, which provide it with a wide range of applications in different fields. Its ability to form hydrogels and interact with various molecules makes it particularly valuable in biomedical and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.